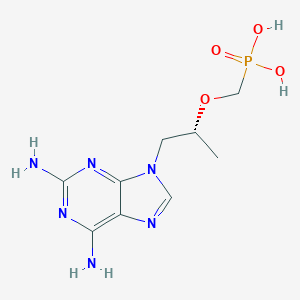

(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine, also known as PMEA, is a nucleotide analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1980s and has since been used in various scientific research applications.

Mecanismo De Acción

(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine works by inhibiting the reverse transcriptase and DNA polymerase enzymes of viruses, preventing them from replicating. It does this by acting as a nucleotide analog, which means it mimics the structure of natural nucleotides and is incorporated into the viral DNA or RNA. Once incorporated, (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine terminates the viral DNA or RNA synthesis, preventing further replication.

Efectos Bioquímicos Y Fisiológicos

(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for antiviral and anticancer therapy. It is also water-soluble, which allows for easy administration and distribution in the body. (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has been shown to have a half-life of approximately 3 hours in humans, with most of the drug excreted in the urine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine in lab experiments is its specificity for viral reverse transcriptase and DNA polymerase enzymes. This allows for targeted inhibition of viral replication without affecting normal cellular processes. However, one limitation is the complex synthesis method required to produce (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine, which can be time-consuming and costly.

Direcciones Futuras

For (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine research include exploring its potential use in combination therapy with other antiviral or anticancer drugs, as well as investigating its mechanism of action in more detail. Additionally, the development of more efficient and cost-effective synthesis methods for (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine could help to facilitate its use in both lab experiments and clinical settings. Finally, further studies are needed to determine the long-term safety and efficacy of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine in humans.

Métodos De Síntesis

The synthesis of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine involves several steps, starting with the reaction of 2,6-diaminopurine with phosphorous oxychloride to produce 2,6-dichloropurine. The next step involves the reaction of 2,6-dichloropurine with 2-(phosphonomethoxy)propylamine to produce (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine. The final step involves the purification of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine through column chromatography. The synthesis of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). It has been shown to inhibit the replication of these viruses by interfering with their reverse transcriptase and DNA polymerase enzymes. (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Propiedades

Número CAS |

147057-10-1 |

|---|---|

Nombre del producto |

(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine |

Fórmula molecular |

C9H15N6O4P |

Peso molecular |

302.23 g/mol |

Nombre IUPAC |

[(2R)-1-(2,6-diaminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H15N6O4P/c1-5(19-4-20(16,17)18)2-15-3-12-6-7(10)13-9(11)14-8(6)15/h3,5H,2,4H2,1H3,(H2,16,17,18)(H4,10,11,13,14)/t5-/m1/s1 |

Clave InChI |

LWEKFDHXJHJYGB-RXMQYKEDSA-N |

SMILES isomérico |

C[C@H](CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |

SMILES |

CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |

SMILES canónico |

CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |

Sinónimos |

(((1R)-2-(2,6-Diamino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphonic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)